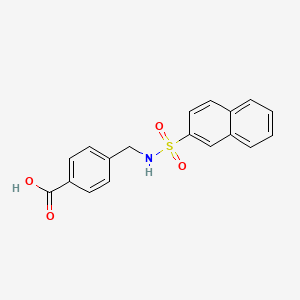

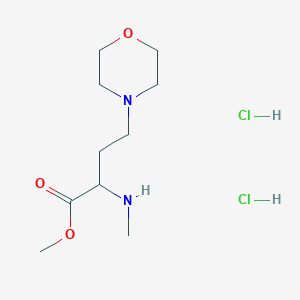

![molecular formula C17H19N3O2 B3004789 N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide CAS No. 898350-07-7](/img/structure/B3004789.png)

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide has been elucidated using various analytical techniques. X-ray single crystallography has been employed to reveal the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . In another study, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, showing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . These structural analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been explored in various contexts. For instance, the colorimetric sensing behavior of a benzamide derivative containing a 3,5-dinitrophenyl group for fluoride anions was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the synthesized compounds can undergo specific chemical reactions that enable them to act as sensors or indicators for certain ions or molecules, which could be useful in analytical chemistry applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are characterized by a range of spectroscopic and analytical techniques. UV-Vis absorption and NMR analyses have been used to examine hydrogen bonding interactions in the solution phase of benzamide derivatives . The characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives included elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing a comprehensive understanding of their properties . These studies are essential for the development of new compounds with desired physical and chemical characteristics for various applications.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of α-Ketoamide Derivatives : OxymaPure, a related compound to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, was found effective in the synthesis of α-ketoamide derivatives. These derivatives were produced with high yield and purity using a coupling reagent method, demonstrating the potential of related compounds in synthetic chemistry (El‐Faham et al., 2013).

Anticonvulsant Activity of Enaminones : A study explored the anticonvulsant properties of enaminones, which are structurally related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide. The research focused on understanding the role of metabolites as active entities in these compounds (Eddington et al., 2003).

Molecular Structure Analysis

Study of Oxamides : Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)alkylene(phenylene)]oxamides, which are similar in structure to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide, provided insights into their yields and reaction conditions (D’yachenko et al., 2019).

Crystal Structure of Anticonvulsant Enaminones : The crystal structures of certain anticonvulsant enaminones were studied, providing valuable information about the molecular arrangement and hydrogen bonding patterns, which could be relevant for similar compounds (Kubicki et al., 2000).

Chemical Reactions and Synthesis

Microwave-Assisted Synthesis of Spiro-1,3-Oxazines : A method for synthesizing spiro-1,3-oxazine derivatives from N-2-(1′-cyclohexenyl)ethyl-acetamides/benzamides was developed. This research demonstrates the potential of microwave-assisted techniques in synthesizing compounds related to N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide (Saikia et al., 2014).

Oxamides in HIV Entry Inhibitors : The use of 2,2,2-trifluoroethyl chlorooxoacetate for the one-pot synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides, which are structurally related to the compound of interest, was explored in the context of HIV entry inhibitors (Bogolubsky et al., 2015).

Propriétés

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-12-14-8-4-5-9-15(14)20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h4-6,8-9H,1-3,7,10-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMZRFSKCAHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

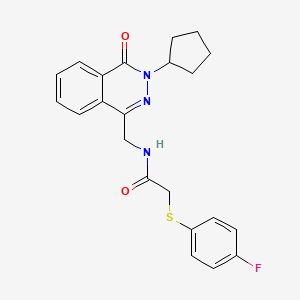

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B3004707.png)

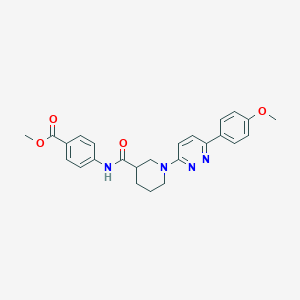

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

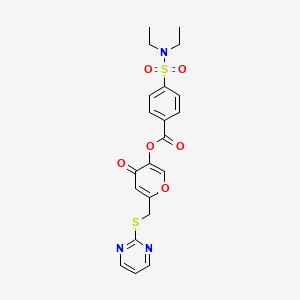

![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B3004714.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![(5-Methylfuro[3,2-b]pyridin-2-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B3004727.png)